molecular formula C24H25N7O3 B1665307 ATL-801 CAS No. 1000005-71-9

ATL-801

Cat. No.: B1665307
CAS No.: 1000005-71-9
M. Wt: 459.5 g/mol
InChI Key: WULKGVCEOREGQF-UHFFFAOYSA-N
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Scientific Research Applications

ATL-801 has been extensively studied for its applications in:

Preparation Methods

The synthesis of ATL-801 involves several steps, including the formation of key intermediates and the final coupling reactions. The detailed synthetic routes and reaction conditions are proprietary and often involve custom synthesis services . Industrial production methods for this compound are not widely published, but they typically involve large-scale synthesis techniques that ensure high purity and yield.

Chemical Reactions Analysis

ATL-801 undergoes various chemical reactions, including:

Mechanism of Action

ATL-801 exerts its effects by selectively binding to and antagonizing the adenosine A2B receptor. This receptor is involved in various physiological processes, including inflammation and insulin sensitivity. By blocking this receptor, this compound can reduce inflammatory responses and improve insulin sensitivity . The molecular targets and pathways involved include the inhibition of interleukin-6 production and the reduction of C-reactive protein levels .

Comparison with Similar Compounds

ATL-801 is unique due to its high selectivity for the adenosine A2B receptor. Similar compounds include:

These comparisons highlight this compound’s unique properties, such as its selectivity and therapeutic potential in treating inflammatory and metabolic conditions.

Properties

CAS No.

1000005-71-9

Molecular Formula

C24H25N7O3

Molecular Weight

459.5 g/mol

IUPAC Name

N-[5-(1-cyclopropyl-2,6-dioxo-3-propyl-7H-purin-8-yl)pyridin-2-yl]-N-ethylpyridine-3-carboxamide

InChI

InChI=1S/C24H25N7O3/c1-3-12-30-21-19(23(33)31(24(30)34)17-8-9-17)27-20(28-21)15-7-10-18(26-14-15)29(4-2)22(32)16-6-5-11-25-13-16/h5-7,10-11,13-14,17H,3-4,8-9,12H2,1-2H3,(H,27,28)

InChI Key

WULKGVCEOREGQF-UHFFFAOYSA-N

SMILES

CCCN1C2=C(C(=O)N(C1=O)C3CC3)NC(=N2)C4=CN=C(C=C4)N(CC)C(=O)C5=CN=CC=C5

Canonical SMILES

CCCN1C2=C(C(=O)N(C1=O)C3CC3)NC(=N2)C4=CN=C(C=C4)N(CC)C(=O)C5=CN=CC=C5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ATL-801;  ATL801;  ATL 801

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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